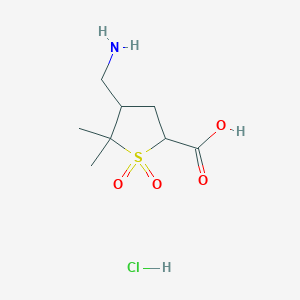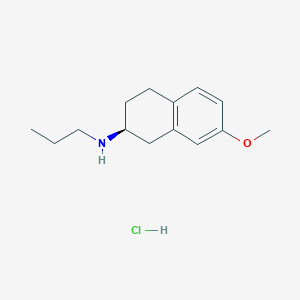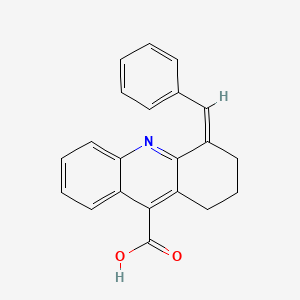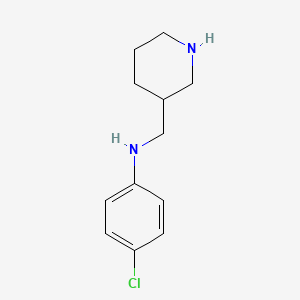![molecular formula C11H18N2O3 B2632454 Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate CAS No. 2137970-61-5](/img/structure/B2632454.png)
Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate is a complex organic compound belonging to the pyrrole family. This compound has garnered attention due to its potential applications in pharmaceuticals and organic synthesis. Its unique structure includes a tert-butyl ester moiety, a fused hexahydropyrrolo[3,4-c]pyrrole core, and a ketone functional group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One method to prepare this compound involves the cyclization of suitable precursors under specific conditions. For example, starting with a pyrrole derivative, a series of reactions including alkylation, condensation, and oxidation can lead to the formation of this compound. The cyclization process may utilize catalysts such as palladium or base-mediated conditions.
Industrial Production Methods
Industrial production may involve streamlined and scalable routes, employing high-throughput techniques to ensure yield and purity. Continuous flow reactors and advanced purification methods like chromatography can be integral to the process. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is essential for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions to form derivatives with higher oxidation states, potentially useful for further functionalization.
Reduction: Reduction reactions can convert the ketone group into corresponding alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the tert-butyl ester or the pyrrole ring, allowing for diverse functional group incorporation.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Various halides and other electrophiles can be employed in substitution reactions, often under acidic or basic conditions.
Major Products Formed from These Reactions
The major products depend on the type of reaction and reagents used. For instance, oxidation might yield carboxylic acids, while reduction could lead to alcohols. Substitution reactions can produce a wide array of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate serves as a valuable intermediate for synthesizing more complex molecules, including natural products and pharmaceuticals.
Biology
Biologically, this compound can be explored for its potential to interact with biomolecules, serving as a building block for bioactive compounds. It might be investigated for its roles in enzyme inhibition or receptor binding studies.
Medicine
Medicinal applications could involve the development of new drugs targeting specific diseases. Its unique structure allows for modifications that can enhance bioavailability, potency, or selectivity.
Industry
In industry, it could be used in the manufacture of specialty chemicals, agrochemicals, and other high-value products requiring precise chemical control and functionalization.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets. For example, in biological systems, it could bind to proteins or enzymes, altering their activity. The pathways involved might include inhibition or activation of key metabolic or signaling processes. Detailed mechanistic studies would typically involve biochemical assays, molecular docking, and structural analysis.
Comparación Con Compuestos Similares
When compared to other pyrrole derivatives, Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate stands out due to its unique tert-butyl ester and ketone functionalities. Similar compounds might include:
Pyrrole-2-carboxylates
Pyrrolo[3,4-b]pyridines
Hexahydropyrrolo[3,4-c]pyrrole derivatives
Each of these compounds has its distinct chemical properties and applications, but none combine the exact structural features of this compound, making it a unique and valuable entity in chemical research and application.
Propiedades
IUPAC Name |
tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-12-5-8(7)9(13)14/h7-8,12H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPQWXSMXZWYEK-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@@H]2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride](/img/structure/B2632372.png)
![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2632375.png)
![N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2632376.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2632377.png)


![(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2632383.png)
![3-amino-4,6-dimethyl-N-[4-(pentyloxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2632384.png)

![N-[(furan-2-yl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2632389.png)



